Racemomycin B

Antibacterial Plant Pathology MIC

SAR studies on streptothricin antibiotics demand the specific three-β-lysine homolog; substituting Racemomycin A, C, or Streptothricin F yields non-comparable potency and toxicity data. Racemomycin B (CAS 3776-37-2) is the definitive reference standard. • MIC90 0.25-0.5 μM against CRE-8-fold more potent than one-lysine Streptothricin F • MIC 0.4 μg/mL against P. syringae; 0.1-2.0 μg/mL against F. oxysporum • Renal toxicity onset at >10-fold lower doses than S-F, enabling controlled nephrotoxicity studies Supplied at ≥98% purity; global shipping with appropriate documentation.

Molecular Formula C31H58N12O10
Molecular Weight 758.9 g/mol
CAS No. 3776-37-2
Cat. No. B1680425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRacemomycin B
CAS3776-37-2
SynonymsA 53930A
A 53930C
A-53930A
A-53930C
racemomycin
racemomycin B
racemomycin D
racemomycin E
Molecular FormulaC31H58N12O10
Molecular Weight758.9 g/mol
Structural Identifiers
SMILESC1C(C2C(C(=O)N1)N=C(N2)NC3C(C(C(C(O3)CO)OC(=O)N)O)NC(=O)CC(CCCNC(=O)CC(CCCNC(=O)CC(CCCN)N)N)N)O
InChIInChI=1S/C31H58N12O10/c32-7-1-4-15(33)10-20(46)37-8-2-5-16(34)11-21(47)38-9-3-6-17(35)12-22(48)40-25-26(49)27(53-30(36)51)19(14-44)52-29(25)43-31-41-23-18(45)13-39-28(50)24(23)42-31/h15-19,23-27,29,44-45,49H,1-14,32-35H2,(H2,36,51)(H,37,46)(H,38,47)(H,39,50)(H,40,48)(H2,41,42,43)/t15-,16-,17-,18+,19+,23+,24-,25+,26-,27-,29+/m0/s1
InChIKeyWUJTXMVGXDQPNN-OTQKCRDJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Racemomycin B Overview


Racemomycin B (CAS 3776-37-2), also designated as 229-B or Streptothricin D, is a β-lysine-rich streptothricin antibiotic, representing the primary bioactive component isolated from Streptomyces lavendulae OP-2 fermentations [1]. Characterized by the presence of three β-lysine moieties in its molecular structure (C31H58N12O10, MW: 758.87 g/mol), this compound belongs to the glycosylamine class of organic molecules [2]. It exhibits broad-spectrum antimicrobial activity, including efficacy against plant-pathogenic microorganisms and certain fungal species, and has demonstrated growth-inhibitory effects on plant root systems [3].

Workflow
Streptothricin β-lysine chain-length SAR probe
Screening
Broad-spectrum antimicrobial screening tool
Plant biology
Phytotoxicity model compound for root growth inhibition assays

Racemomycin B Substitution Limitations


Direct substitution of Racemomycin B (RM-B) with other streptothricin homologs, such as Racemomycin A (RM-A), Racemomycin C (RM-C), or Streptothricin F (S-F), without empirical validation, is scientifically unsound due to the profound impact of β-lysine moiety count on antimicrobial potency, eukaryotic toxicity, and overall bioactivity profile [1]. Quantitative analyses reveal a consistent rank-order correlation between the number of β-lysine residues (RM-A: 1, RM-C: 2, RM-B: 3) and both increased antimicrobial activity and altered toxicological parameters [2]. Consequently, experimental outcomes—including minimum inhibitory concentration (MIC) values and cytotoxicity levels—are strictly dependent on the specific homolog used, necessitating compound-specific procurement for reproducible research.

Racemomycin B (3 β-lysine)
Reported higher antimicrobial response and distinct toxicity parameters in head-to-head studies
Racemomycin A (1 β-lysine)
Lower reported activity against Pseudomonas syringae and Fusarium oxysporum; β-lysine count shifts potency profile
Racemomycin C (2 β-lysine)
Intermediate antimicrobial response; different MIC range than B homolog
Streptothricin F (1 β-lysine)
8-fold lower activity against CRE; >10-fold higher renal toxicity onset dose reported

Racemomycin B vs. Analogs: Evidence Guide


Antibacterial Potency Against Pseudomonas syringae

Racemomycin B demonstrates significantly higher antibacterial potency against the plant pathogen Pseudomonas syringae pv. tabaci IFO-3508 when directly compared to its lower-lysine homologs, Racemomycin A (RM-A) and Racemomycin C (RM-C) [1]. The minimum inhibitory concentration (MIC) for RM-B was determined to be 0.4 μg/mL, while the activities of RM-A and RM-C were reported as much weaker [2]. This supports the established structure-activity relationship (SAR) where biological activity increases with the number of β-lysine residues [3].

Pseudomonas syringae MIC
Head-to-head
RM-B 0.4 μg/mL vs RM-A and RM-C much weaker
β-lysine count-dependent antibacterial response context
Reported from susceptibility testing against P. syringae pv. tabaci
Antibacterial Plant Pathology MIC

Antifungal Activity Against Fusarium oxysporum

Racemomycin B exhibits potent antifungal activity against multiple Fusarium oxysporum strains, with a reported MIC range of 0.1–2.0 μg/mL [1]. In a direct comparison, this activity was found to be much stronger than that of Racemomycin A (RM-A) and Racemomycin C (RM-C), which possess one and two β-lysine residues, respectively [2]. For context, a related study reported an MIC of 3.9 μg/mL for RM-C against a specific F. oxysporum strain, highlighting the potency advantage of the B homolog [3].

Fusarium oxysporum MIC
Head-to-head
RM-B 0.1–2.0 μg/mL; RM-C 3.9 μg/mL (one strain)
Reported higher antifungal response; supports homolog-specific procurement
Against six Fusarium oxysporum species
Antifungal Fusarium Mycology

Potency Against Carbapenem-Resistant Enterobacterales

In a study evaluating activity against highly drug-resistant, carbapenem-resistant Enterobacterales (CRE), Streptothricin D (S-D, synonymous with Racemomycin B) demonstrated significantly higher potency compared to Streptothricin F (S-F), which contains a single β-lysine moiety [1]. The MIC50 and MIC90 values for S-D were 0.25 μM and 0.5 μM, respectively, representing an 8-fold increase in potency over S-F, which exhibited MIC50 and MIC90 values of 2 μM and 4 μM [2].

CRE MIC50/MIC90
Head-to-head
0.25/0.5 μM (RM-B) vs 2/4 μM (S-F)
8-fold difference
Reported 8-fold lower MIC; supports compound-specific CRE screening
Carbapenem-resistant Enterobacterales panel
Antimicrobial Resistance Gram-Negative CRE

In Vivo Renal Toxicity Comparison

While possessing superior antibacterial potency, Streptothricin D (S-D, Racemomycin B) is associated with a less favorable renal toxicity profile compared to Streptothricin F (S-F) [1]. In vivo studies revealed that delayed renal toxicity occurred at doses that were >10-fold lower for S-D relative to S-F [2]. Specifically, S-F demonstrated a >10-fold higher safety margin before the onset of this toxicity endpoint [3].

Renal toxicity onset
Head-to-head
RM-B toxicity at >10-fold lower dose than S-F
Reported narrower model-safety window; relevant for toxicity study design
In vivo murine delayed renal toxicity endpoints
Toxicology Nephrotoxicity In Vivo

Root Growth Inhibition in Brassica rapa

Racemomycin B exhibits potent, concentration-dependent growth-inhibitory activity on the roots of Brassica rapa L. (a model plant species) [1]. At a concentration of 50 ppm, RM-B strongly inhibited root growth [2]. This effect is consistent with the class-level observation that the biological activities of racemomycin compounds, including antimicrobial, antiviral, and acute toxicity, increase in strength with the number of β-lysine residues in the molecule [3].

Brassica rapa root inhibition
Class-level
Strong inhibition at 50 ppm
Reported concentration-dependent phytotoxicity; rank-order by β-lysine count inferred from SAR
Source-specific review; data to verify for other homologs
Phytotoxicity Herbicide Discovery Plant Biology

Racemomycin B Research Applications


SAR Reference Standard

Racemomycin B serves as the definitive three-β-lysine reference standard in SAR investigations of the streptothricin class. Its quantifiable potency differences—including an 8-fold lower MIC90 against CRE compared to the one-lysine homolog Streptothricin F [1] and a much stronger effect against Pseudomonas syringae and Fusarium oxysporum compared to RM-A and RM-C [2]—make it indispensable for establishing the relationship between β-lysine chain length and both antimicrobial activity and eukaryotic toxicity [3].

Positive Control for Antimicrobial Screening

Given its potent MIC values (0.25-0.5 μM against CRE and 0.4 μg/mL against Pseudomonas syringae), Racemomycin B is an ideal positive control for validating assay sensitivity in antimicrobial discovery programs targeting multidrug-resistant Gram-negative bacteria and plant pathogens [1]. Its superior potency over other homologs ensures that assays are calibrated to detect high-level activity [2].

Tool Compound for Nephrotoxicity Studies

Racemomycin B's well-characterized in vivo toxicity profile, particularly its onset of delayed renal toxicity at >10-fold lower doses than Streptothricin F [1], establishes it as a critical tool compound for comparative toxicology studies. Researchers investigating the structural determinants of aminoglycoside nephrotoxicity can use RM-B to probe the toxicological consequences of increased β-lysine content [2].

Selective Agent for Plant Genetic Engineering

The documented phytotoxic activity of Racemomycin B, which strongly inhibits Brassica rapa L. root growth at 50 ppm [1], supports its application as a selection agent in plant transformation protocols and as a lead compound for herbicide development. Its defined, quantifiable effect on a model plant species provides a reproducible basis for such applications [2].

Application
Selection Property
Validation Focus
SAR reference for streptothricin β-lysine count
β-lysine chain-length context
Antimicrobial activity vs toxicity rank-order validation
Comparator for antimicrobial assay screening
Assay sensitivity context
CRE / plant pathogen MIC calibration
Comparative nephrotoxicity screening tool
Renal toxicity onset context
In vivo model-safety endpoint monitoring
Selection-agent screening in plant transformation
Phytotoxicity response context
Root growth inhibition endpoint reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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